D-Phenylalanyl Nateglinide

Description

Overview of Nateglinide (B44641) and its Significance in Glucose Homeostasis Regulation

Nateglinide is an oral antidiabetic agent belonging to the meglitinide (B1211023) class of drugs. drugbank.compatsnap.com It is structurally an amino acid derivative, specifically a D-phenylalanine derivative. drugbank.comfda.gov Nateglinide is primarily used in the management of type 2 diabetes mellitus. patsnap.com Its therapeutic effect lies in its ability to lower blood glucose levels by stimulating the secretion of insulin (B600854) from the pancreas. fda.govpharmgkb.org

The mechanism of action of Nateglinide is dependent on the presence of functioning pancreatic β-cells. drugbank.comfda.gov It works by blocking ATP-sensitive potassium (K-ATP) channels on the surface of these cells. patsnap.compharmgkb.orgnih.gov This blockage leads to depolarization of the β-cell membrane, which in turn opens voltage-dependent calcium channels. patsnap.com The subsequent influx of calcium ions into the cells triggers the release of insulin. patsnap.comfda.gov A key characteristic of Nateglinide is that its insulin-releasing effect is glucose-dependent, meaning it is more pronounced at higher glucose concentrations and diminishes at low glucose levels. drugbank.comfda.gov This property helps to reduce the risk of hypoglycemia. patsnap.com

Nateglinide is known for its rapid onset and short duration of action, making it particularly effective in controlling postprandial (after-meal) blood glucose spikes. patsnap.comnih.gov It is rapidly absorbed after oral administration and is extensively metabolized in the liver. drugbank.compharmgkb.org

Identification of D-Phenylalanyl Nateglinide as a Key Impurity/Degradation Product of Nateglinide

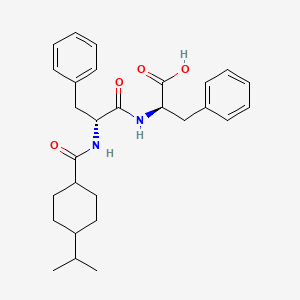

Pharmaceutical manufacturing processes and storage can lead to the formation of impurities and degradation products. In the case of Nateglinide, several related compounds have been identified through stability studies and analysis of the final drug product. Among these, this compound, also chemically known as N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine, is recognized as a significant impurity. pharmaffiliates.comsynzeal.com

Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are instrumental in identifying potential degradation products. sciencescholar.usnih.gov Such studies on Nateglinide have revealed its susceptibility to degradation under certain conditions, leading to the formation of various impurities. sciencescholar.usresearchgate.net While specific details on the exact pathways leading to the formation of this compound from Nateglinide are part of ongoing research, its presence as an impurity is documented in pharmaceutical literature and by suppliers of pharmaceutical reference standards. pharmaffiliates.comuspnf.com

The chemical structure of this compound indicates that it is a dipeptide derivative, formed by the coupling of a second D-phenylalanine molecule to the parent Nateglinide structure. This suggests a potential pathway involving the reaction of Nateglinide with a D-phenylalanine molecule, which itself can be a starting material or an impurity in the synthesis of Nateglinide. walmart.comresearchgate.netresearchgate.netgoogle.com

Rationale for Comprehensive Academic Investigation of Degradation Products in Pharmaceutical Sciences

The comprehensive investigation of degradation products in pharmaceutical sciences is a fundamental requirement driven by regulatory agencies and scientific principles to ensure patient safety and drug efficacy. longdom.orgijpsjournal.comwisdomlib.org The presence of impurities, even in small amounts, can potentially impact the quality and safety of a drug product.

The primary reasons for this rigorous investigation include:

Safety Concerns: Degradation products may have their own pharmacological or toxicological profiles, which could be different from the active pharmaceutical ingredient (API). wisdomlib.org It is crucial to identify and characterize these products to assess any potential risks to the patient.

Impact on Efficacy: The degradation of an API leads to a decrease in its concentration in the dosage form, which can reduce the therapeutic efficacy of the drug. ijpsjournal.com Understanding the degradation pathways helps in developing stable formulations to maintain the drug's potency throughout its shelf life. wisdomlib.org

Stability-Indicating Method Development: The identification of degradation products is essential for the development and validation of stability-indicating analytical methods. rjptonline.org These methods are capable of separating and quantifying the API in the presence of its degradation products, ensuring accurate assessment of the drug's stability. rjptonline.orgacs.org

Formulation and Packaging Development: Knowledge of how a drug degrades under various stress conditions (e.g., heat, light, humidity) provides critical information for developing a stable formulation and selecting appropriate packaging to protect the drug product. wisdomlib.orgrjptonline.org

Regulatory Requirements: Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the reporting, identification, and qualification of impurities in new drug substances and products. nih.govijpsjournal.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-phenyl-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXSUTQQSCOJBE-MQSUGXTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744172 | |

| Record name | N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalanyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944746-48-9 | |

| Record name | D-Phenylalanyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944746489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalanyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-PHENYLALANYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84TK3YA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of D Phenylalanyl Nateglinide Formation

Elucidation of Degradation Mechanisms under Stress Conditions

Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. Such studies on Nateglinide (B44641) have been conducted under conditions recommended by the International Council for Harmonisation (ICH), including acid and base hydrolysis, oxidation, heat, and light exposure. sciencescholar.usresearchgate.netnih.gov The findings from these studies, however, show some variability across the scientific literature.

A summary of findings from various forced degradation studies on Nateglinide is presented below.

| Stress Condition | Reagents and Parameters | Observed Degradation | References |

| Acidic Hydrolysis | 0.1N - 5M HCl, often with heat (e.g., 60-80°C) | Significant degradation observed; three novel degradation impurities identified in one study. Conflicting reports exist, with some studies finding the drug stable. | sciencescholar.usresearchgate.netnih.govaustinpublishinggroup.comresearchgate.netijfmr.commfd.org.mk |

| Alkaline Hydrolysis | 0.1N - 5M NaOH, often with heat (e.g., 60-80°C) | Degradation consistently observed, ranging from slight to significant. | sciencescholar.usresearchgate.netnih.govaustinpublishinggroup.comresearchgate.netijfmr.commfd.org.mk |

| Oxidative Stress | 3% - 5% Hydrogen Peroxide (H₂O₂), with heat | Extensive and rapid degradation reported in some studies. Other reports indicate stability under oxidative conditions. | nih.govaustinpublishinggroup.comresearchgate.netmfd.org.mkejpmr.comusm.my |

| Thermal Stress | Solid drug heated at 100-105°C for 24-72 hours | Generally found to be stable, although one study reported 17.7% degradation after 72 hours at 105°C. | austinpublishinggroup.comusm.myinnovareacademics.inaustinpublishinggroup.com |

| Photolytic Degradation | Solid drug exposed to UV light or 1.2 million lux hours | Generally reported to be stable. Some conflicting reports note degradation under UV light. | austinpublishinggroup.commfd.org.mkejpmr.comusm.myinnovareacademics.in |

Nateglinide has been shown to be susceptible to degradation under acidic conditions, particularly with the application of heat. ijfmr.commfd.org.mk Studies involving treatment with hydrochloric acid have confirmed that the molecule undergoes hydrolysis. sciencescholar.usresearchgate.net One particular study identified three novel degradation impurities (designated I-III) under acid hydrolytic stress, which were characterized using mass spectrometry. sciencescholar.usresearchgate.net Conversely, some research indicates that Nateglinide remains inert to acid hydrolysis, suggesting that the extent of degradation may be dependent on the specific conditions of concentration, temperature, and duration. austinpublishinggroup.comresearchgate.net

There is a general consensus in the literature that Nateglinide is labile in alkaline environments. sciencescholar.usresearchgate.netnih.gov Treatment with sodium hydroxide, especially when heated, leads to the degradation of the parent molecule. ijfmr.com While some studies describe the degradation as slight austinpublishinggroup.com, others report more significant breakdown, indicating that Nateglinide is not stable in basic media. researchgate.net The primary site of alkaline-induced hydrolysis is the amide bond.

The stability of Nateglinide under oxidative stress is a subject of conflicting reports. Several studies utilizing hydrogen peroxide as the oxidizing agent found that Nateglinide is highly susceptible to degradation. nih.govaustinpublishinggroup.com One report noted that oxidative degradation was so extensive that the analyte became undetectable. austinpublishinggroup.com In contrast, other stability-indicating method development studies have concluded that Nateglinide is stable under similar oxidative conditions. mfd.org.mkejpmr.comusm.my This discrepancy suggests that factors such as catalysts, temperature, and the specific analytical method may influence the outcome of degradation.

When subjected to dry heat, Nateglinide is generally considered to be stable. austinpublishinggroup.comusm.my In studies where the solid drug was heated at temperatures up to 105°C, no significant degradation was observed. usm.myaustinpublishinggroup.com However, one study did report a notable level of thermal degradation, with 17.7% of the drug degrading after being heated at 105°C for 72 hours. innovareacademics.in

Nateglinide has demonstrated considerable stability when exposed to light. austinpublishinggroup.commfd.org.mkusm.my In studies where the solid drug was subjected to high-intensity light in a photostability chamber, it remained stable. usm.my Despite this, a few reports have observed degradation when the drug was exposed to UV light, indicating a potential, albeit minor, pathway for photolytic breakdown. ejpmr.cominnovareacademics.in

Thermal Stress-Induced Degradation Pathways

Postulated Chemical Reactions Leading to D-Phenylalanyl Nateglinide Formation

The principal chemical reaction responsible for the degradation of Nateglinide under both acidic and alkaline hydrolytic conditions is the cleavage of the amide bond. Nateglinide is formed through the formal condensation of the amino group of D-phenylalanine with the carboxyl group of trans-4-isopropylcyclohexanecarboxylic acid. nih.govebi.ac.uk

The hydrolysis reaction, therefore, breaks Nateglinide down into its constituent precursors:

D-phenylalanine

trans-4-isopropylcyclohexanecarboxylic acid

This hydrolytic cleavage is the most fundamental degradation pathway. The term "this compound" is not a standard chemical nomenclature for a degradation product. It is plausible that this term refers to impurities arising from the synthesis process or specific, less common degradation products. For instance, studies have noted the formation of several novel, uncharacterized impurities under stress conditions. sciencescholar.usresearchgate.net Without definitive structural elucidation from the literature, the primary and most scientifically supported degradation reaction remains the hydrolysis of the central amide linkage.

Advanced Analytical Methodologies for D Phenylalanyl Nateglinide Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating D-Phenylalanyl Nateglinide (B44641) from its related impurities and degradation products. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant methods utilized for this purpose. journal-vniispk.ruresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

HPLC stands as a cornerstone for the impurity profiling of D-Phenylalanyl Nateglinide. journal-vniispk.ruamazonaws.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation of the parent compound from any potential impurities. A common approach is reversed-phase HPLC (RP-HPLC), which effectively separates compounds based on their hydrophobicity. dergipark.org.tr

Method development often begins with screening different C18 columns and mobile phase combinations, such as acetonitrile (B52724) and a buffered aqueous solution. dergipark.org.trhakon-art.comnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of this compound and its impurities. hakon-art.com UV detection is frequently employed, with the wavelength set to a maximum absorbance of the analyte, typically around 210 nm, to ensure high sensitivity. dergipark.org.trnih.gov

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. afjbs.comnih.gov This process includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.trhakon-art.comafjbs.com For instance, a validated RP-HPLC method might demonstrate linearity over a concentration range of 0.2846-1.0125 mg/mL with a correlation coefficient (r²) of 0.999. dergipark.org.tr

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACE C18 (150 x 4.6 mm i.d., 5.0 µm) | dergipark.org.tr |

| Mobile Phase | Acetonitrile and 0.05% trifluoroacetic acid (25:25, v/v) | dergipark.org.tr |

| Flow Rate | 1.5 mL/min | dergipark.org.tr |

| Detection | UV at 210 nm | dergipark.org.tr |

| Retention Time | ~7.07 min | dergipark.org.tr |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Enhanced Resolution

To achieve faster analysis times and superior resolution, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for the use of higher flow rates without compromising separation efficiency. This results in sharper peaks and improved resolution between closely eluting compounds, which is particularly advantageous for complex impurity profiles.

The optimization of a UHPLC method for this compound involves fine-tuning parameters such as the gradient profile, flow rate, and column temperature. The enhanced resolution offered by UHPLC can be critical in separating structurally similar impurities from the main this compound peak, providing a more accurate assessment of its purity.

High-Performance Thin-Layer Chromatography (HPTLC) Applications in Degradation Studies

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for conducting forced degradation studies of this compound. nih.govresearchgate.net These studies are essential to identify potential degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netaustinpublishinggroup.com HPTLC offers the advantage of simultaneous analysis of multiple samples, making it an efficient screening technique. amazonaws.com

In a typical HPTLC method, the sample is spotted on a high-performance silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase. nih.govresearchgate.net For this compound, a mobile phase consisting of a mixture of n-hexane, methanol (B129727), and 2-propanol has been shown to be effective. researchgate.net After development, the plate is dried, and the separated spots are visualized under UV light and quantified using a densitometer. nih.govresearchgate.net The method's ability to separate the active drug from its degradation products confirms its stability-indicating power. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates | researchgate.net |

| Mobile Phase | n-hexane: methanol: 2-propanol (7.5:1.5:1, v/v/v) | researchgate.net |

| Detection | Densitometric quantification at 210 nm | researchgate.net |

| Rf value | 0.56 ± 0.02 | researchgate.net |

Spectrometric Characterization Techniques

While chromatographic techniques are excellent for separation, spectrometric methods are indispensable for the structural confirmation and detailed characterization of this compound and its related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. amazonaws.comtechnologynetworks.com This hyphenated technique is highly sensitive and selective, providing molecular weight information that is crucial for confirming the identity of this compound and its impurities. amazonaws.comtechnologynetworks.com

For more definitive structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. technologynetworks.com In LC-MS/MS, a precursor ion corresponding to the compound of interest is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous structural confirmation. technologynetworks.comcreative-proteomics.com Techniques like triple quadrupole (QQQ) or ion trap mass spectrometers can be utilized for these studies. chromatographyonline.com

Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Exact Mass and Fragmentation Analysis

For the highest level of confidence in structural analysis, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the technique of choice. chromatographyonline.com QTOF-MS provides high-resolution mass measurements with exceptional mass accuracy (typically ≤5 ppm). chromatographyonline.com This level of accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown impurities and degradation products. chromatographyonline.com

The QTOF analyzer also provides high-resolution fragmentation data, which aids in the detailed structural elucidation of the molecule. chromatographyonline.comub.educore.ac.uk By analyzing the exact masses of the fragment ions, researchers can piece together the structure of the parent compound and its metabolites or degradation products with a high degree of certainty. chromatographyonline.comhpst.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Isolated this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), ¹H-¹H COSY (Correlation Spectroscopy), and ¹³C-¹H HETCOR (Heteronuclear Correlation) are instrumental in the complete assignment of proton and carbon signals jlu.edu.cn.

The chemical structure of Nateglinide, which is N-(trans-4-isopropylcyclohexyl-carbonyl)-D-phenylalanine, is closely related to the this compound impurity. The primary difference lies in the attachment of another D-phenylalanine molecule. The analysis of the Nateglinide structure provides a foundational understanding for the elucidation of its derivatives.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Nateglinide, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the D-phenylalanine moiety typically appear as a multiplet in the range of δ 7.1-7.4 ppm. The methine proton of the D-phenylalanine alpha-carbon is observed as a quartet around δ 4.8 ppm. The protons of the methylene (B1212753) group in D-phenylalanine are seen as a multiplet between δ 3.2-3.4 ppm google.com.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For Nateglinide in CDCl₃, the carbonyl carbon of the carboxylic acid in the D-phenylalanine group resonates at approximately δ 178 ppm, while the amide carbonyl carbon appears around δ 174 ppm. The aromatic carbons of the phenyl group show signals between δ 126-138 ppm, and the alpha-carbon of the D-phenylalanine moiety is typically found at δ 54 ppm google.com.

A detailed breakdown of the chemical shifts for the D-phenylalanine portion of Nateglinide is presented in the table below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Group (C₆H₅) | 7.1-7.4 (m) | 126, 128, 130, 138 |

| α-CH | 4.8 (q) | 54 |

| β-CH₂ | 3.2-3.4 (m) | 38 |

| COOH | - | 178 |

| CONH | - | 174 |

Data sourced from patent information and may show slight variations based on experimental conditions. google.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Nateglinide reveals characteristic absorption bands that confirm the presence of its key functional moieties.

The spectrum typically displays a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations, indicative of the carboxylic acid and amide groups google.com. Aromatic C-H stretching is observed around 3068 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and isopropyl groups appears in the 2857-3030 cm⁻¹ range nih.govijper.org.

The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is typically seen around 1710-1723 cm⁻¹, while the amide C=O (Amide I band) stretch appears at a lower wavenumber, approximately 1646-1650 cm⁻¹ google.comnih.gov. The presence of C-N stretching is indicated by a peak around 1384 cm⁻¹ researchgate.net.

The table below summarizes the key FT-IR absorption bands for this compound's constituent functional groups.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-3400 (broad) |

| Amide (N-H) | Stretching | 3289-3307 |

| Aromatic C-H | Stretching | ~3068 |

| Aliphatic C-H | Stretching | 2857-3030 |

| Carboxylic Acid (C=O) | Stretching | 1710-1723 |

| Amide (C=O) | Stretching (Amide I) | 1646-1687 |

| C-N | Stretching | ~1384 |

| Carboxyl/Carboxylate | Stretching | 1213-1386 |

Data compiled from multiple research sources. google.comnih.govijper.orgresearchgate.netacs.org

Preclinical Evaluation of D Phenylalanyl Nateglinide: Investigations into Intrinsic Biological Activity and Pharmacological Impact

In Vitro Assessment of Receptor Binding Affinity and Ligand Interactions

Nateglinide (B44641), a derivative of the amino acid D-phenylalanine, elicits its therapeutic effects primarily through interaction with receptors on pancreatic beta-cells. researchgate.net

Nateglinide's primary mechanism of action involves the modulation of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. medtigo.comnih.gov It binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, leading to channel closure. researchgate.netportico.org This action is similar to that of sulfonylureas and other meglitinides, though nateglinide interacts with a distinct binding site. cda-amc.canih.gov

Studies have shown that nateglinide's interaction with the KATP channel is characterized by a rapid onset and offset. nih.gov Electrophysiological studies have demonstrated that the time for nateglinide to close beta-cell KATP channels is comparable to glyburide (B1671678) but significantly faster than repaglinide (B1680517) and glimepiride (B1671586). nih.govresearchgate.net Furthermore, its dissociation from the KATP channel is about twice as fast as that of glyburide and glimepiride and five times faster than repaglinide. nih.govresearchgate.net This "fast on-fast off" kinetic profile is a key characteristic of its action. portico.org

The inhibitory effect of nateglinide on KATP channels is glucose-dependent, with its potency being influenced by ambient glucose concentrations. nih.govamazonaws.com In patch-clamp studies on rat beta-cells, nateglinide exhibited IC50 values of 7.4 μM at 5 mM glucose and 2.4 μM at 16 mM glucose for the inhibition of dinitrophenol-induced KATP currents. medchemexpress.com Another study reported an IC50 value of 230 nM for the inhibition of whole-cell KATP channel current. portico.org

Mutation of serine 1237 in SUR1 to tyrosine (S1237Y) has been shown to abolish the blocking effect of nateglinide, suggesting this residue is a critical point of interaction. diabetesjournals.org

Nateglinide also demonstrates a significant degree of tissue selectivity. It is reported to be 45-fold more selective for pancreatic beta-cell KATP channels over those found in cardiovascular tissues. portico.orgeuropa.eu

The closure of KATP channels by nateglinide leads to the depolarization of the beta-cell membrane. medtigo.com This depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions ([Ca2+]i) into the cell. medtigo.comnih.gov

Studies using fura-2 (B149405) microfluorometry in rat pancreatic beta-cells have shown that nateglinide produces a rapid, concentration-dependent increase in cytosolic free Ca2+. nih.gov This effect was observed in the range of 3-30 microM in the presence of 2.8 mM glucose. nih.gov The increase in intracellular calcium is a direct consequence of stimulating Ca2+ influx and is inhibited by the L-type Ca2+ channel blocker nitrendipine. portico.orgnih.gov

This rise in intracellular calcium triggers the exocytosis of insulin-containing secretory granules, leading to insulin (B600854) secretion. medtigo.comresearchgate.net The insulinotropic effect of nateglinide is rapid and short-lived, mimicking the physiological early-phase insulin release in response to a meal. researchgate.neteuropa.eu The insulin secretion stimulated by nateglinide is also glucose-sensitive; less insulin is secreted at lower glucose levels, and the effect is enhanced at higher glucose concentrations. nih.goveuropa.eu

ATP-Sensitive Potassium Channel (KATP Channel) Modulation Studies

Cellular Level Investigations of Signal Transduction Pathways

The primary signal transduction pathway initiated by nateglinide in pancreatic beta-cells is the KATP channel-dependent pathway. The binding of nateglinide to the SUR1 subunit of the KATP channel is the initiating event. portico.org This leads to a cascade of events:

KATP Channel Closure: Inhibition of the outward flow of potassium ions. medtigo.com

Membrane Depolarization: The change in ion flux leads to depolarization of the cell membrane. europa.eu

Voltage-Gated Calcium Channel Activation: Depolarization activates L-type calcium channels. nih.gov

Calcium Influx: An increase in the intracellular concentration of free calcium. nih.govnih.gov

Insulin Granule Exocytosis: The elevated calcium levels trigger the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin. medtigo.com

This pathway is well-established for nateglinide and is the principal mechanism underlying its insulinotropic action. nih.gov

Comparative Pharmacological Profiling with Parent Nateglinide in Isolated Systems

As Nateglinide is itself the D-phenylalanine derivative, this section will compare its pharmacological profile with other insulin secretagogues in isolated systems.

| Feature | Nateglinide | Repaglinide | Glibenclamide (Glyburide) |

| Chemical Class | D-phenylalanine derivative medtigo.com | Meglitinide (B1211023) (benzoic acid derivative) diabetesjournals.org | Sulfonylurea portico.org |

| KATP Channel On-rate | Fast nih.govresearchgate.net | Slower than Nateglinide researchgate.net | Comparable to Nateglinide researchgate.net |

| KATP Channel Off-rate | Very Fast nih.govresearchgate.net | 5x slower than Nateglinide researchgate.net | 2x slower than Nateglinide researchgate.net |

| SUR1 Binding Affinity (IC50) | 0.7 µmol/l (displacement of [3H]repaglinide) diabetesjournals.org | 21 nmol/l diabetesjournals.org | High affinity portico.org |

| β-cell Selectivity (vs. cardiovascular KATP) | High (45-fold) portico.orgeuropa.eu | Low (non-selective) diabetesjournals.org | Low (non-selective) portico.org |

| Effect of SUR1[S1237Y] Mutation | Abolishes block diabetesjournals.org | Unaffected diabetesjournals.org | Abolishes block diabetesjournals.org |

Nateglinide's pharmacological profile is distinguished by its rapid and transient action on the KATP channel compared to repaglinide and glibenclamide. researchgate.netnih.gov While both nateglinide and repaglinide are considered short-acting insulin secretagogues, studies indicate nateglinide has a faster onset and shorter duration of action. cda-amc.ca Its higher selectivity for pancreatic beta-cell KATP channels compared to cardiovascular channels is a notable difference from glibenclamide and repaglinide. portico.orgdiabetesjournals.org

In Vitro Cytotoxicity and Biocompatibility Assessments in Relevant Cell Lines

Recent studies have investigated the cytotoxic effects of nateglinide on various human cancer cell lines.

One study evaluated the impact of nateglinide on human ovarian (A2780), prostate (LNCaP), and colon (Caco-2) cancer cell lines. The results indicated that nateglinide exhibited cytotoxic effects at certain concentrations.

A2780 (Ovarian Cancer) and LNCaP (Prostate Cancer) cells: A significant decrease in cell viability was observed only at a concentration of 1000 µM after 24 hours of treatment.

Caco-2 (Colon Cancer) cells: A significant reduction in cell viability was observed at concentrations of 10, 100, and 1000 µM.

The LogIC50 values, representing the concentration at which 50% of cell growth is inhibited, were also determined.

Table of Cytotoxic Effects of Nateglinide on Cancer Cell Lines Data from MTT assay after 24-hour exposure.

| Cell Line | Concentration | % Cell Viability Reduction | LogIC50 (µM) |

|---|---|---|---|

| A2780 | 1000 µM | Significant (p<0.05) | Not specified |

| LNCaP | 1000 µM | Significant (p<0.05) | Not specified |

| Caco-2 | 10 µM | Significant (p<0.05) | Not specified |

| 100 µM | Significant (p<0.05) | Not specified |

Furthermore, the same study employed the Comet assay to assess DNA damage. The findings suggested that nateglinide induced genotoxic effects in all three cell lines, as indicated by increased DNA tail lengths and moments. These findings suggest potential anticancer properties for nateglinide, though this is an area of ongoing research.

Pharmacokinetic and Pharmacodynamic Characterization of D Phenylalanyl Nateglinide in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Preclinical studies, primarily in rat models, have delineated the ADME profile of D-Phenylalanyl Nateglinide (B44641).

Gastrointestinal Absorption Mechanisms

Following oral administration in rats, D-Phenylalanyl Nateglinide is rapidly absorbed from the small intestine. Peak plasma concentrations are typically reached within an hour of administration. innovareacademics.ineuropa.eu Studies have shown that the bioavailability of an oral solution is high, with rapid and almost complete absorption. europa.eu The rate of absorption can be influenced by the timing of administration relative to meals, with administration prior to meals resulting in faster absorption. termedia.pl

Tissue Distribution Patterns and Volume of Distribution

After absorption, this compound is distributed throughout the body. nih.gov It is extensively bound to plasma proteins, primarily serum albumin. nih.govfda.gov In vitro studies indicate a high degree of protein binding, in the range of 97-99%. europa.eufda.gov The steady-state volume of distribution has been estimated to be approximately 10 liters based on intravenous data in animal models. hres.canovartis.com

Metabolic Fate and Identification of Potential Metabolites

This compound is extensively metabolized prior to elimination. europa.eufda.gov The primary metabolic pathway involves hydroxylation by the cytochrome P450 enzyme system, followed by glucuronide conjugation. fda.govfda.gov In vitro studies have identified CYP2C9 as the major metabolizing enzyme (approximately 70%), with CYP3A4 contributing to a lesser extent (approximately 30%). novartis.comfda.gov

Several metabolites have been identified. The major metabolites are hydroxylated derivatives that possess less potent antidiabetic activity than the parent compound. fda.govfda.gov However, a minor isoprene (B109036) metabolite has been found to have potency similar to this compound itself. fda.govfda.gov Studies in Goto-Kakizaki rats, a model for type 2 diabetes, have also investigated the metabolites of both nateglinide and its L-enantiomer, designated as M1, M2, L-M1, and L-M2. nih.gov

Excretion Pathways and Clearance Rates

The elimination of this compound and its metabolites is rapid and complete. europa.eufda.gov The primary route of excretion is via the urine. europa.eufda.gov Following administration of radiolabeled this compound, approximately 83% of the dose is recovered in the urine, with an additional 10% eliminated in the feces. europa.eufda.gov A significant portion of the administered dose is excreted within the first six hours. europa.eunovartis.com The amount of unchanged parent compound excreted in the urine is relatively low. europa.eu

The elimination half-life of this compound is short, averaging around 1.5 hours in preclinical studies. europa.eueuropa.eu This rapid clearance prevents accumulation of the drug with multiple doses. europa.eueuropa.eu The total clearance (CLtot) of nateglinide has been studied in control and diabetic rat models, with some studies suggesting a higher clearance in the diabetic state. nih.gov

Preclinical Pharmacodynamic Endpoints and Mechanistic Correlations

The pharmacodynamic effects of this compound are centered on its ability to modulate blood glucose levels through the stimulation of insulin (B600854) secretion.

Blood Glucose Modulation in Animal Models of Dysglycemia

In various animal models of dysglycemia, including Goto-Kakizaki rats, this compound has demonstrated effective modulation of blood glucose levels. nih.govnih.gov The compound acts by stimulating a rapid and short-lived release of insulin from pancreatic β-cells. portico.org This effect is glucose-dependent, meaning that insulin secretion is enhanced in the presence of elevated glucose levels, which is characteristic of the post-meal state. europa.eudrugbank.com

The mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane. nih.govmedchemexpress.comresearchgate.net This inhibition leads to membrane depolarization, opening of calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. nih.gov Preclinical studies have shown that this compound can restore the early-phase insulin secretion that is often impaired in type 2 diabetes. novartis.comoup.com This rapid insulinotropic response helps to control postprandial glucose excursions. portico.orgoup.com

Pharmacokinetic-pharmacodynamic (PK-PD) modeling in Goto-Kakizaki rats has shown a direct relationship between the plasma concentration of this compound and the increase in plasma insulin levels. This is followed by a decrease in plasma glucose concentrations. Studies have also explored the compound's effect in combination with other agents like metformin, noting additive effects on glycemic control. nih.gov Furthermore, research in STZ-induced obese diabetic mice has shown that oral administration can improve glucose tolerance and insulin sensitivity. nih.gov

Impact on Endogenous Insulin Secretion in Vivo

This compound, a derivative of the amino acid D-phenylalanine, stimulates the secretion of endogenous insulin by interacting with pancreatic β-cells. drugbank.comnih.gov Its mechanism involves the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane. nih.govmedtigo.com This action leads to membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules. portico.org Preclinical in vivo studies have consistently demonstrated that this compound elicits a rapid and short-lived insulinotropic response. nih.govresearchgate.net

In fasted normal rats, orally administered this compound induces a swift increase in plasma insulin concentrations. researchgate.net This rapid onset of action is a key characteristic, with insulin levels peaking and then returning to baseline within a short timeframe, which helps to mimic the physiological early-phase insulin release that occurs after a meal. nih.govresearchgate.net Studies in rat models of type 2 diabetes, such as the Goto-Kakizaki (GK) rat, have also shown that this compound effectively stimulates insulin secretion. When administered via infusion to GK rats, plasma insulin levels increased rapidly, reaching their maximum concentration within 30 minutes before declining in a manner that mirrored the drug's plasma concentration profile.

A notable characteristic of this compound's effect on insulin secretion is its glucose sensitivity. europa.eu The insulinotropic effect is more pronounced in the presence of elevated glucose levels. drugbank.comoup.com This glucose-dependent action means that less insulin is secreted as blood glucose levels fall, a feature observed in preclinical models. europa.eu This contributes to a reduced potential for prolonged hyperinsulinemia. portico.org

Table 1: Impact of this compound on Insulin Secretion in Preclinical Models

| Preclinical Model | Key Findings on Insulin Secretion | Reference |

|---|---|---|

| Normal Fasted Rats | Administration of this compound resulted in a rapid and short-lived stimulation of insulin secretion. | researchgate.net |

| Goto-Kakizaki (GK) Rats | Following infusion, plasma insulin levels rapidly increased, with the time to maximum concentration being approximately 30 minutes. | |

| Perfused Rat Pancreas | Demonstrated a glucose-sensitive insulin response to this compound. | oup.com |

Effects on Glucose Tolerance in Preclinical Disease Models

In studies utilizing Goto-Kakizaki (GK) rats, a model for type 2 diabetes, administration of this compound led to a decrease in plasma glucose concentrations. A time lag was observed between the peak insulin concentration and the nadir of plasma glucose, which was reached between 60 and 90 minutes after infusion. This delay is thought to be related to the underlying insulin resistance characteristic of this animal model.

Further preclinical research in rodent models of type 2 diabetes has reinforced the compound's ability to improve glucose tolerance. researchgate.net The early insulin release stimulated by this compound is effective at controlling mealtime glucose spikes. oup.com Chronic studies in animal models have also indicated that the compound maintains its efficacy in controlling these excursions over the long term. novartis.com This effect on mealtime hyperglycemia is a primary mechanism through which this compound improves glycemic parameters. nih.gov

Table 2: Effects of this compound on Glucose Parameters in Preclinical Models

| Preclinical Model | Effect on Glucose Tolerance | Key Glucose Parameter Findings | Reference |

|---|---|---|---|

| Goto-Kakizaki (GK) Rats | Improved glucose tolerance | Plasma glucose concentration decreased, reaching a minimum at 60-90 minutes post-infusion. | |

| Rodent Models of Type 2 Diabetes | Effective improvement of glucose tolerance | Efficiently reduces or eliminates glucose excursions during glucose tolerance tests. | researchgate.netresearchgate.net |

Comparative Preclinical Pharmacokinetics/Pharmacodynamics with Nateglinide

As this compound is the chemical name for nateglinide, this section will focus on comparative preclinical data between nateglinide (the D-enantiomer) and its L-enantiomer, as well as other relevant insulin secretagogues.

A study in Goto-Kakizaki (GK) rats directly compared the pharmacokinetics of nateglinide and its L-enantiomer following intravenous administration. nih.gov In these diabetic rats, the total clearance (CLtot) and the volume of distribution (Vd) were higher for nateglinide compared to its L-enantiomer. nih.gov However, in control Wistar rats, the differences in these pharmacokinetic parameters between the two enantiomers were not statistically significant. nih.gov The study also noted that the biliary and urinary excretion of the major metabolites were not substantially different between nateglinide and its L-enantiomer in either rat strain. nih.gov

From a pharmacodynamic perspective, the D-phenylalanine structure of nateglinide is crucial for its therapeutic activity. Comparative preclinical studies have contrasted the pharmacodynamics of nateglinide with other insulin secretagogues like repaglinide (B1680517) and various sulfonylureas. In vitro, nateglinide inhibits KATP channels more rapidly and with a shorter duration of action than glibenclamide, glimepiride (B1671586), and repaglinide. nih.gov The dissociation of nateglinide from its receptor is estimated to be significantly faster than that of repaglinide, leading to a very brief on-off effect on insulin release. nih.gov In vivo studies in normal fasted rats have also highlighted these distinct pharmacodynamics, showing that while different agents can achieve similar maximal glucose-lowering effects, their time courses can vary significantly. researchgate.net

Table 3: Comparative Pharmacokinetic Parameters of Nateglinide (D-enantiomer) and its L-enantiomer in Rats

| Parameter | Nateglinide (D-enantiomer) in GK Rats | L-enantiomer in GK Rats | Observation | Reference |

|---|---|---|---|---|

| Total Clearance (CLtot) | Higher | Lower | Nateglinide is cleared more rapidly than its L-enantiomer in this diabetic model. | nih.gov |

| Volume of Distribution (Vd) | Higher | Lower | Nateglinide has a larger volume of distribution than its L-enantiomer in this diabetic model. | nih.gov |

Structure Activity Relationship Sar and Structural Elucidation Studies Pertaining to Degradation and Biological Activity

Correlating Structural Modifications with Degradation Susceptibility

Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH), have shown that Nateglinide (B44641) is susceptible to degradation primarily through hydrolysis. The compound degrades in acidic and basic environments but remains stable under oxidative, thermal, and photolytic stress. sciencescholar.usejpmr.com

The primary site of degradation is the amide bond linking the D-phenylalanine and the isopropylcyclohexane (B1216832) moieties. Hydrolysis under acidic or basic conditions cleaves this bond, resulting in the formation of D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid. Studies have identified several novel degradation impurities under these stress conditions. sciencescholar.usresearchgate.net For instance, under acidic hydrolysis, three distinct degradation products were identified and characterized using advanced analytical techniques like +ESI-MSn and LC-MS-QTOF. sciencescholar.us Similarly, other studies confirmed degradation under acid, base, and photolytic conditions. ejpmr.com

Below is a summary of findings from forced degradation studies:

| Stress Condition | Susceptibility | Key Findings | Reference |

|---|---|---|---|

| Acid Hydrolysis (e.g., 0.5 N HCl) | Degrades | Formation of three novel degradation impurities (I-III) due to amide bond cleavage. | sciencescholar.usresearchgate.net |

| Base Hydrolysis (e.g., 0.5 N NaOH) | Degrades | Compound found to be unstable in basic media. | ejpmr.comresearchgate.netejournal.by |

| Oxidation (e.g., 3% H₂O₂) | Stable | Did not fully degrade under oxidative stress. | ejpmr.com |

| Thermal (e.g., 60°C) | Stable | No significant degradation observed. | researchgate.net |

| Photolytic (e.g., UV light at 254 nm) | Degrades | Degradation observed under photolytic stress. | ejpmr.com |

Mapping Structural Features to Observed In Vitro or Preclinical Biological Effects

The biological activity of Nateglinide as an insulin (B600854) secretagogue is tightly linked to its specific structural features. It functions by binding to and closing ATP-sensitive potassium (KATP) channels on pancreatic β-cells, which leads to insulin release. wikipedia.orgdrugbank.com

The key structural components for its activity are:

The D-phenylalanine moiety: The carboxylic acid group is essential for its interaction with the target receptor.

The acyl group (trans-4-isopropylcyclohexylcarbonyl): This bulky, lipophilic group contributes significantly to the binding affinity.

Research into Nateglinide derivatives and prodrugs has further elucidated these relationships. For example, a series of nitric oxide (NO)-releasing ester prodrugs were synthesized by modifying the carboxylic acid group of Nateglinide. bohrium.comacs.org These compounds, designed to combine antihyperglycemic action with cardiovascular benefits, demonstrated that modification at this site could retain or slightly alter biological activity while introducing new therapeutic properties like blood pressure reduction. acs.org The in vivo antihyperglycemic activity of these prodrugs was found to be comparable to the parent drug. acs.org

The following table summarizes the biological effects of key structural analogs of Nateglinide:

| Compound/Analog | Structural Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| Nateglinide (D-enantiomer) | Baseline structure | Potent insulin secretagogue; stimulates insulin release in a glucose-dependent manner. | drugbank.com |

| S-enantiomer of Nateglinide | Stereoisomer at the phenylalanine chiral center (L-phenylalanine derivative) | Much less potent than the D-enantiomer. | researchgate.net |

| Cis-isomer of Nateglinide | Stereoisomer of the cyclohexyl ring (cis-4-isopropylcyclohexanecarboxylic acid) | Reported to be inactive. | researchgate.net |

| Nitric Oxide (NO)-releasing prodrugs | Esterification of the carboxylic acid group with NO-donor moieties | Retained antihyperglycemic activity with added hypotensive effects. | bohrium.comacs.org |

| Major Metabolites | Hydroxylation on the isopropyl group or cyclohexyl ring | Possess significantly less pharmacological activity than the parent compound. | nih.gov |

Stereochemical Considerations in D-Phenylalanyl Nateglinide Formation and Activity

Stereochemistry is a paramount factor in the biological activity of Nateglinide. The molecule possesses three chiral centers, but the configuration of the D-phenylalanine-derived alpha-carbon is the most critical for its pharmacological effect.

Nateglinide is specifically the D-enantiomer, which corresponds to the (R)-configuration at the alpha-carbon of the phenylalanine residue. wikipedia.orgresearchgate.net Synthesis of Nateglinide starts with D-phenylalanine to ensure the correct stereochemistry. researchgate.netgoogle.com

Comparative studies have unequivocally demonstrated that the stereoisomer derived from L-phenylalanine (the S-enantiomer) is substantially less potent. researchgate.net This highlights a highly specific stereochemical requirement at the drug's binding site on the KATP channel. Furthermore, the stereochemistry of the substituent on the cyclohexane (B81311) ring is also crucial; the trans-isomer is the active form, while the cis-isomer is considered inactive. researchgate.net

A summary of the stereochemical impact on activity is presented below:

| Stereoisomer | Chemical Name | Key Stereochemical Feature | Relative Biological Activity | Reference |

|---|---|---|---|---|

| Active Drug | Nateglinide | D-phenylalanine; trans-isopropylcyclohexyl | High | wikipedia.org |

| Enantiomer | S-Nateglinide | L-phenylalanine; trans-isopropylcyclohexyl | Very Low | researchgate.netnih.gov |

| Diastereomer | cis-Nateglinide | D-phenylalanine; cis-isopropylcyclohexyl | Inactive | researchgate.net |

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational methods have been instrumental in providing a deeper understanding of Nateglinide's mechanism of action and degradation. Molecular modeling and docking studies have been employed to visualize the interaction between Nateglinide and its molecular target, the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic KATP channel. nih.gov These studies help explain the strict stereochemical requirements for binding and activity.

Density Functional Theory (DFT) has been utilized to predict the degradation mechanism of Nateglinide in both gaseous and aqueous phases. researchgate.netejournal.by By calculating the optimized geometry and activation energies for probable reaction pathways, such as reactions with hydroxyl radicals, researchers can theorize the most likely intermediates and final products of degradation, corroborating experimental findings from forced degradation studies. ejournal.by

Computational approaches have also been applied to:

Analyze conformational preferences: Studies have investigated the preferred 3D structures of Nateglinide, which is crucial for understanding its receptor fit. acs.org

Model drug delivery systems: The interaction and encapsulation of Nateglinide within nanocarriers like dendrimers have been simulated to design more effective delivery vehicles. researchgate.net

These computational insights are vital for rational drug design, allowing for the prediction of the biological activity of novel analogs and the degradation pathways of new chemical entities based on the Nateglinide scaffold.

Synthetic Methodologies for D Phenylalanyl Nateglinide As a Research Reference Standard

Development of Targeted Chemical Synthesis Routes

The primary synthesis of D-Phenylalanyl Nateglinide (B44641) involves the coupling of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid. nih.gov Various strategies have been developed to achieve this, often involving the activation of the carboxylic acid and protection of the amino acid to ensure a clean reaction and high yield.

One common approach begins with the esterification of D-phenylalanine to protect its carboxylic acid group. google.comgoogle.com For instance, D-phenylalanine can be reacted with methanol (B129727) and thionyl chloride to produce D-phenylalanine methyl ester. google.comgoogle.com Separately, trans-4-isopropylcyclohexanecarboxylic acid is activated. This can be achieved by converting it to its acid chloride using reagents like thionyl chloride or phosphorus pentachloride (PCl5), or by forming a mixed anhydride (B1165640) with an alkyl chloroformate. google.comresearchgate.netwipo.int

The activated trans-4-isopropylcyclohexanecarboxylic acid derivative is then reacted with the D-phenylalanine ester. google.com Following the coupling reaction, the ester group on the phenylalanine moiety is hydrolyzed, typically under basic conditions, to yield the final D-Phenylalanyl Nateglinide product. google.comgoogle.com

An alternative "one-pot" method has also been described, where D-phenylalanine is first esterified, and then acylated with isopropylcyclohexanecarboxylic acid. The final step is the hydrolysis of the ester to yield nateglinide. google.com Another approach involves the direct reaction of trans-4-isopropylcyclohexanecarboxylic acid chloride with D-phenylalanine in a two-phase system of a ketone solvent and water in the presence of an alkali. google.comgoogle.com

The key starting material, D-phenylalanine, can be obtained through various methods, including the enzymatic resolution of a racemic DL-phenylalanine mixture. plos.orgnih.gov Phenylalanine ammonia-lyase (PAL) is an enzyme that can selectively convert L-phenylalanine to trans-cinnamic acid, allowing for the separation of the desired D-phenylalanine. plos.orgnih.gov

Optimization of Reaction Conditions for High Purity Synthesis

Achieving high purity is critical for a research reference standard. Optimization of reaction conditions focuses on minimizing side reactions and facilitating purification. Key parameters that are often optimized include temperature, solvent, and the choice of coupling agents and bases.

For the coupling of trans-4-isopropylcyclohexanecarboxylic acid and D-phenylalanine, the reaction temperature is crucial. Some procedures recommend cooling the reaction mixture to temperatures as low as -20°C to -15°C during the addition of reactants to control exothermic reactions and minimize side product formation. google.com The choice of solvent is also important, with solvents like acetone (B3395972) and dichloromethane (B109758) being commonly used. google.com

The use of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can improve the efficiency of the amide bond formation. google.com The selection of a suitable base, such as triethylamine (B128534) or N-methylmorpholine, is also critical for neutralizing the acid formed during the reaction and ensuring the reaction proceeds to completion. google.comgoogle.com

In two-phase reaction systems, maintaining the pH above 8 is important for the acylation of the D-phenylalanine salt. google.com The purity of the final product can be significantly impacted by the purity of the starting materials. For instance, ensuring the trans-4-isopropylcyclohexanecarboxylic acid is substantially free of its cis-isomer is vital to prevent the formation of the corresponding cis-nateglinide impurity. google.com

| Parameter | Condition | Purpose |

| Temperature | -20°C to 10°C | To control exothermic reactions and minimize side products. google.com |

| Solvent | Acetone, Dichloromethane | To provide a suitable medium for the reaction. google.com |

| Coupling Agent | DCC, HOBt, Alkyl Chloroformate | To activate the carboxylic acid for efficient amide bond formation. google.comwipo.int |

| Base | Triethylamine, N-Methylmorpholine | To neutralize acid byproducts and facilitate the reaction. google.comgoogle.com |

| pH (Two-Phase System) | > 8 | To ensure efficient acylation of the D-phenylalanine salt. google.com |

Scale-Up Considerations for Research Quantity Production

Scaling up the synthesis of this compound from laboratory to research quantity production requires careful consideration of several factors to maintain yield and purity. One of the main challenges is managing heat transfer in larger reaction vessels, as exothermic reactions can become more difficult to control. google.com

The efficiency of mixing is another critical factor. Inadequate mixing can lead to localized "hot spots" and an increase in impurity formation. The choice of reactor and agitator design is therefore important.

Purification methods also need to be scalable. While chromatography is effective at the lab scale, it can be costly and time-consuming for larger quantities. Crystallization is often the preferred method for purification at scale. google.com The development of a robust crystallization process that consistently yields the desired polymorph with high purity is a key aspect of scale-up. nih.gov For instance, it has been noted that grinding can induce polymorphic transitions, a factor to be carefully managed during large-scale production. nih.gov

A "one-pot" synthesis approach can be advantageous for scale-up as it simplifies the process by reducing the number of unit operations and potential for material loss during transfers. google.com However, controlling impurities in a one-pot process can be more challenging.

Purification and Purity Assessment for Analytical and Biological Research

The purification of this compound is crucial to obtain a reference standard suitable for analytical and biological research. The final product must be free from starting materials, reagents, and side products, including the cis-isomer and any enantiomeric impurities.

Crystallization is a primary method for purifying the final compound. google.comnih.gov The choice of solvent system is critical for obtaining high-purity crystals of the desired polymorphic form. For example, crystallization from aqueous methanol has been reported, though it can sometimes result in the inclusion of the nateglinide ester as an impurity. google.com

Various analytical techniques are employed to assess the purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for determining the purity of nateglinide and for quantifying any related substances or impurities. researchgate.netjournal-vniispk.rudergipark.org.tr HPLC methods can be developed to separate nateglinide from its cis-isomer and other potential impurities. researchgate.net

Other techniques used for purity assessment include:

High-Performance Thin-Layer Chromatography (HPTLC): A complementary technique to HPLC for purity checks. journal-vniispk.ru

Differential Scanning Calorimetry (DSC): Used to determine the polymorphic purity of nateglinide, particularly for distinguishing between different crystalline forms like the H and B polymorphs. nih.gov

Visible Spectrophotometry: Can be used for the quantitative estimation of nateglinide in bulk form. ijrpc.com

For a reference standard, it is also essential to determine the enantiomeric purity. Chiral HPLC methods can be employed to separate and quantify the D- and L-enantiomers, ensuring the final product is enantiomerically pure.

Characterization of Synthesized this compound for Authenticity

The identity and structure of the synthesized this compound must be unequivocally confirmed to establish its authenticity as a reference standard. A combination of spectroscopic techniques is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. google.com The ¹³C NMR spectrum confirms the carbon framework of the compound. google.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure. researchgate.netgoogle.com The chemical ionization mass spectrum (CIMS) often shows the molecular ion peak (M+). google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amide (N-H and C=O stretching) and carboxylic acid (O-H and C=O stretching) groups would be expected in the IR spectrum of nateglinide. google.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally observed values should closely match the theoretically calculated values for the molecular formula of this compound (C₁₉H₂₇NO₃). google.com

Specific Rotation: As this compound is a chiral compound, its specific rotation is a key physical property that confirms its stereochemical identity. google.com

The data obtained from these characterization techniques, when combined, provide comprehensive evidence for the authenticity of the synthesized this compound.

| Technique | Information Provided |

| ¹H NMR | Proton environment and connectivity. google.com |

| ¹³C NMR | Carbon skeleton of the molecule. google.com |

| Mass Spectrometry | Molecular weight and fragmentation pattern. researchgate.netgoogle.com |

| IR Spectroscopy | Presence of functional groups. google.com |

| Elemental Analysis | Elemental composition (C, H, N). google.com |

| Specific Rotation | Stereochemical configuration. google.com |

Research on the Role of D Phenylalanyl Nateglinide in Nateglinide Drug Product Stability

Impact of Impurity Levels on Nateglinide's Preclinical Efficacy and Safety Profile

Specific preclinical efficacy and safety data for D-Phenylalanyl Nateglinide (B44641) are not extensively available in publicly accessible scientific literature. However, the control of impurities in any active pharmaceutical ingredient (API) is a fundamental principle of drug development and manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) establish thresholds for the identification and qualification of impurities.

The rationale for controlling impurities such as D-Phenylalanyl Nateglinide is based on the following principles:

Potential for Altered Pharmacology: Impurities may possess their own pharmacological activity, which could be different from, synergistic with, or antagonistic to the main drug. In the case of Nateglinide, a drug that stimulates insulin (B600854) secretion, an impurity could potentially alter this delicate mechanism. ebi.ac.ukresearchgate.net

Potential for Toxicity: Impurities may exhibit toxic properties, and their levels must be kept below established safety thresholds. Without specific toxicological data on this compound, its concentration is controlled to minimize any potential risk.

Preclinical studies on Nateglinide have demonstrated its efficacy in stimulating a rapid and short-lived insulin secretion, which is crucial for controlling postprandial glucose levels. nih.govoup.comnih.gov The presence of impurities could interfere with these carefully characterized pharmacokinetic and pharmacodynamic profiles. oup.comnih.gov

Strategies for Mitigating this compound Formation During Synthesis and Storage

The formation of this compound can occur during both the synthesis of the Nateglinide API and the storage of the final drug product. Mitigation strategies are therefore focused on process optimization and control of storage conditions.

During Synthesis: Nateglinide is synthesized by the acylation of D-phenylalanine with trans-4-isopropylcyclohexane carboxylic acid or its activated derivatives. google.comgoogle.com this compound is a dipeptide-like structure, suggesting it may be formed by the coupling of a Nateglinide molecule with another molecule of D-phenylalanine.

Strategies to minimize its formation during synthesis include:

Control of Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of D-phenylalanine or its reactive intermediates could promote the formation of the impurity.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and the choice of solvent and base can favor the formation of Nateglinide over side products. google.comgoogle.com For instance, one patented process involves reacting trans-4-isopropyl cyclohexyl carboxylic acid with an alkyl chloroformate to form a mixed anhydride (B1165640) in situ, which is then reacted with D-phenylalanine. google.com Controlling the temperature between -20°C and 30°C is highlighted in this process. google.com

Purification Processes: Developing robust purification methods, such as recrystallization or chromatography, is essential to effectively remove this compound and other impurities from the final API.

During Storage: Nateglinide is susceptible to degradation under certain conditions, which can lead to the formation of impurities. Forced degradation studies have shown that Nateglinide degrades under hydrolytic (both acidic and basic) and photolytic conditions. researchgate.netresearchgate.netejpmr.com

Mitigation strategies during storage include:

Control of Environmental Factors: Protecting the drug substance and product from exposure to high humidity, extreme temperatures, and light is critical. nih.gov

Appropriate Formulation: The use of suitable excipients and packaging materials can enhance the stability of the Nateglinide formulation.

pH Control: Since Nateglinide is more stable in acidic media than in basic media, formulating the drug product within an optimal pH range can prevent degradation.

Development of Stability-Indicating Methods for Nateglinide and its Degradation Products

To ensure the quality and stability of Nateglinide, several stability-indicating analytical methods have been developed and validated. These methods, primarily based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are capable of separating Nateglinide from its impurities and degradation products, including this compound. ejpmr.comnih.govijfmr.cominnovareacademics.in

These methods are crucial for:

Quantifying the purity of the Nateglinide API.

Monitoring the stability of the drug product over its shelf life.

Identifying and quantifying degradation products formed under stress conditions.

The table below summarizes the parameters of some of the developed RP-HPLC methods for the analysis of Nateglinide and its impurities.

| Chromatographic Column | Mobile Phase | Detection Wavelength | Key Findings | Reference |

| Hypersil C18 (250x4.6 mm, 5 µm) | 0.025 M KH2PO4 and 0.1% triethylamine (B128534) (pH 3.0) : Methanol (B129727) (25:75 v/v) | Not Specified | Successfully separated Nateglinide from its potential impurities A and B. | nih.gov |

| C18 column | Acetonitrile (B52724) : Phosphate Buffer (70:30 v/v), pH 4.5 | 214 nm | The method was validated for accuracy, precision, and robustness and was able to separate the drug from its degradation products. | ijfmr.com |

| Luna phenyl hexyl (150 mm × 4.6 mm, 3.5 µm) | Acetonitrile : 0.1% Orthophosphoric acid (30:70 v/v) | 221 nm | The method effectively separated Nateglinide and Metformin from their degradation products under various stress conditions. | innovareacademics.in |

| ACE C18 (150 x 4.6 mm, 5.0 µm) | Acetonitrile : 0.05% Trifluoroacetic acid (25:25 v/v) | 210 nm | A rapid method with a retention time of 7.07 min for Nateglinide. | dergipark.org.tr |

| Hypersil ODS C18 (250 mm, 4.6 mm, 5 µm) | 10 mM Phosphate buffer (pH 2.5) : Acetonitrile (35:65 v/v) | 210 nm | Developed for the determination of Nateglinide in rabbit plasma with a retention time of 9.608 min. | nih.gov |

These methods are validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust. ejpmr.com

Predictive Modeling of Degradation Pathways under Various Environmental Conditions

Predictive modeling of degradation pathways for Nateglinide is primarily based on the results of forced degradation studies. These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. nih.govijfmr.comaustinpublishinggroup.com By identifying the resulting degradation products, a comprehensive picture of the drug's stability and degradation pathways can be constructed.

Key findings from forced degradation studies on Nateglinide include:

Acid and Alkali Hydrolysis: Nateglinide has been found to be labile to acid and alkali hydrolysis. researchgate.netsciencescholar.us Studies have identified the formation of novel degradation impurities under these conditions. researchgate.net One study noted that Nateglinide appeared to be more stable in acidic media compared to basic media.

Oxidative Degradation: The drug is also susceptible to oxidative stress, for example, in the presence of hydrogen peroxide. nih.gov

Thermal and Photolytic Degradation: Degradation has been observed under thermal and photolytic stress conditions. ejpmr.cominnovareacademics.in

The data from these studies allow for the prediction of how Nateglinide will behave under various storage and handling conditions. For instance, the susceptibility to hydrolysis indicates that exposure to moisture and extreme pH should be avoided. The photolytic degradation suggests that the drug should be protected from light.

While computational predictive modeling for the degradation of Nateglinide is not widely reported in the available literature, the experimental data from forced degradation studies serve as a practical predictive tool for formulation development and for defining appropriate storage conditions and shelf-life for the drug product.

Future Directions in Academic Research of D Phenylalanyl Nateglinide

Exploration of Novel Degradation Inhibitors and Stabilizing Agents

The chemical stability of D-Phenylalanyl Nateglinide (B44641) is a critical attribute that influences its efficacy and shelf-life. Research has indicated that the compound can be unstable in certain conditions, such as acidic and basic environments. researchgate.net Furthermore, physical stressors like grinding can induce polymorphic transitions, altering the drug's physical and chemical properties. researchgate.net Future research will focus on identifying and developing novel solutions to mitigate these degradation pathways.

Investigations into stabilizing agents have shown promising results. Compatibility studies with various pharmaceutical excipients are fundamental to designing stable formulations. researchgate.net Research has highlighted the potential of specific polymers and surfactants to act as stabilizers. For instance, polymers like ethyl cellulose (B213188) and chitosan, along with surfactants such as polyvinyl alcohol, have been evaluated for their compatibility and potential to be used in nanoparticle formulations. researchgate.net Another approach involves the use of pH modifiers within the formulation; fumaric acid has been shown to significantly improve the dissolution rate, which is linked to stability, by creating a more favorable microenvironment. researchgate.net

A key area of future exploration is the control of polymorphism. D-Phenylalanyl Nateglinide is known to exist in different polymorphic forms, such as the H and B types, which exhibit different dissolution rates. researchgate.net The identification of a highly stable polymorph, such as the Form U crystal, which remains stable for extended periods under stress conditions (e.g., 40°C/75% RH), represents a significant step in ensuring product consistency. google.com Future work will likely involve a more intensive search for novel degradation inhibitors that can specifically target and prevent key reactions like hydrolysis of the amide linkage, a probable degradation route.

| Research Focus | Examples of Agents/Methods | Rationale |

| Polymeric Stabilizers | Ethyl cellulose, Chitosan, Polyvinyl alcohol | Enhance compatibility and stability within formulations like nanoparticles. researchgate.net |

| pH Modifiers | Fumaric acid | Overcomes pH-dependent solubility and enhances dissolution. researchgate.net |

| Polymorph Control | Selective crystallization of H-type or stable Form U | Different polymorphs have varying stability and dissolution profiles. researchgate.netgoogle.com |

| Degradation Inhibitors | Novel antioxidant or hydrolysis-inhibiting excipients | To prevent specific chemical breakdown pathways of the active molecule. |

Advanced Spectroscopic and Imaging Techniques for Real-time Degradation Monitoring

To ensure the quality and stability of this compound, robust analytical methods are necessary. While standard techniques like HPLC and UV-Vis spectrophotometry are well-established for quantification, future research is moving towards more advanced and dynamic monitoring methods. researchgate.net

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are being employed to study the polymorphic purity and transitions between different crystal forms of nateglinide. researchgate.net This method allows for the real-time monitoring of physical stability under thermal stress, providing crucial data for formulation development.

Optical imaging techniques offer another frontier for research. Laser confocal microscopy, for example, has been used to visualize fluorescently labeled this compound within core-shell microgel delivery systems. nih.gov This allows for the direct observation of the drug's distribution and integrity within a complex matrix, offering a potential method for monitoring its stability in situ. Future applications could involve adapting this technique to observe degradation processes in real-time.

Furthermore, advanced spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy and Small-Angle X-ray Scattering (SAXS) are being used to analyze the structural evolution of this compound as it self-assembles into complex structures, such as helical gels. nih.gov These techniques provide deep insight into the supramolecular chemistry of the compound, and their application could be extended to monitor the subtle structural changes that precede or accompany chemical degradation. The development of probes or tracers for use with high-resolution imaging modalities like PET or MRI could, in the future, allow for non-invasive, real-time tracking of the drug and its metabolites, though this remains a more distant goal. oup.com

Mechanistic Studies of Potential Off-Target Interactions of this compound